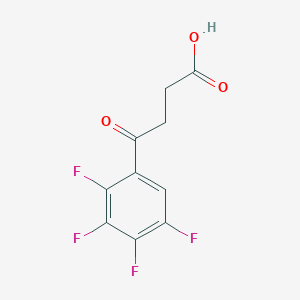

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid

Descripción

Classification in Polyfluorinated Aromatic Compounds

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid belongs to the broader class of polyfluorinated aromatic compounds , specifically categorized under per- and polyfluoroalkyl substances (PFAS) . PFAS are defined by the presence of at least one fully fluorinated methyl (–CF₃) or methylene (–CF₂–) group. This compound features a tetrafluorinated benzene ring linked to a four-carbon chain terminating in a carboxylic acid group, making it a fluorinated aromatic carboxylic acid . Its structure aligns with the OECD’s PFAS definition, which includes substances with perfluorinated carbon chains attached to functional groups like carboxylates.

Table 1: Key Structural Features

Historical Development of Fluorinated Carboxylic Acids

The synthesis of fluorinated carboxylic acids traces back to early 20th-century advancements in organofluorine chemistry. Alexander Borodin’s 1862 work on halogen exchange laid foundational methods, while Frédéric Swarts’ 1898 studies on fluorination using SbF₃ enabled side-chain fluorination. Modern electrochemical fluorination, pioneered by Joseph Simons in the 1930s, facilitated large-scale production of stable fluorinated compounds like this acid. The compound’s synthesis typically involves Friedel-Crafts acylation , where succinic anhydride reacts with tetrafluorobenzene derivatives in the presence of Lewis acids like AlCl₃.

Structural Relationship to Other Fluorophenyl Oxobutyric Acids

This compound is part of a structural family where fluorine substitution patterns and chain lengths vary. Examples include:

- 4-(2-Fluorophenyl)-4-oxobutyric acid (C₁₀H₉FO₃): Lacks three fluorine atoms, reducing electron-withdrawing effects.

- 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (C₁₀H₈F₂O₃): Two fluorine substituents alter reactivity in nucleophilic aromatic substitution.

- 4-(3,4-Dimethylphenyl)-4-oxobutyric acid (C₁₂H₁₄O₃): Demonstrates how alkyl groups instead of fluorines modulate solubility and steric effects.

The tetrafluoro substitution in this compound enhances its electrophilicity and thermal stability compared to less-fluorinated analogs, making it valuable in high-performance polymer precursors.

Nomenclature and Systematic Identification

The IUPAC name derives from:

- Parent chain : Butyric acid (four-carbon chain with a carboxylic acid).

- Substituents : A 4-oxo group (ketone) at position 4 and a 2,3,4,5-tetrafluorophenyl group attached to the same carbon.

Systematic identifiers :

Scientific Significance in Organofluorine Chemistry

This compound exemplifies the intersection of fluorine’s unique properties (high electronegativity, small atomic radius) with functional group versatility. Applications include:

- Pharmaceutical intermediates : Fluorinated aromatics enhance drug metabolic stability and bioavailability.

- Materials science : Serves as a monomer for fluorinated polymers with exceptional chemical resistance.

- Organic synthesis : The ketone and carboxylic acid groups enable diverse transformations, such as condensations and cyclizations.

Recent advances in C–H fluorination methodologies, like Pd-catalyzed β-fluorination of carboxylic acids, highlight its relevance in streamlining fluorinated molecule synthesis.

Propiedades

IUPAC Name |

4-oxo-4-(2,3,4,5-tetrafluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-5-3-4(6(15)1-2-7(16)17)8(12)10(14)9(5)13/h3H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZCDBISQJJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid typically involves the introduction of the tetrafluorophenyl group onto a butyric acid derivative. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable butyric acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mecanismo De Acción

The mechanism of action of 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and biological activity.

Comparación Con Compuestos Similares

4-(2,3-Dichlorophenyl)-4-oxobutyric Acid

- Structure : Replaces fluorine atoms with chlorine at the 2- and 3-positions of the phenyl ring.

- Key Differences :

- Electron Effects : Chlorine is less electronegative than fluorine, leading to weaker electron-withdrawing effects. This may result in a slightly higher pKa for the carboxylic acid group compared to the tetrafluoro analog.

- Steric and Solubility Properties : Chlorine’s larger atomic size may increase steric hindrance and reduce solubility in polar solvents.

- Applications : The dichloro derivative is commercially available with 10 suppliers , suggesting its use in intermediates for drug synthesis or catalysis.

4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid (CAS 15880-01-0)

- Structure : Substitutes fluorine with methyl groups at the 2-, 4-, and 6-positions of the phenyl ring.

- Key Differences: Electron Effects: Methyl groups are electron-donating, which reduces the acidity of the oxobutyric acid moiety compared to the tetrafluoro analog. Market Trends: This compound is highlighted in market reports for downstream applications, likely in specialty chemicals or agrochemicals .

Fluorinated Phenylboronic Acids (e.g., CAS 179923-32-1)

- Structure : Fluorinated phenylboronic acids share the 2,3,4,5-tetrafluorophenyl motif but replace the oxobutyric acid with a boronic acid group.

- Key Differences :

- Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas oxobutyric acids may serve as carboxylic acid precursors or ligands.

- Molecular Weight : The boronic acid derivative (C₆H₃BF₄O₂, MW 193.9 g/mol ) is significantly lighter than the oxobutyric acid analog due to the shorter carbon chain.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Trends

- Fluorination Impact : The tetrafluoro substitution pattern enhances oxidative stability and acidity, making the compound suitable for applications requiring robust electrophilic intermediates.

- Market Viability : Analogs like 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid are tracked in market reports, indicating demand in niche chemical sectors .

Actividad Biológica

4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrafluorophenyl group attached to a 4-oxobutyric acid moiety. The fluorine substituents enhance its lipophilicity and potentially influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : CHFO

- Molecular Weight : 248.15 g/mol

Pharmacological Profile

The biological activity of this compound can be summarized through various pharmacological assessments:

Absorption and Distribution

- Human Intestinal Absorption : High probability (0.7933)

- Blood-Brain Barrier Penetration : Moderate probability (0.7756)

Metabolism

The compound is not a substrate for several cytochrome P450 enzymes (CYP450), indicating low metabolic degradation potential in humans.

Toxicity and Safety

- Ames Test : Non-carcinogenic (0.8772)

- Acute Toxicity (Rat) : LD50 not applicable; further studies are required to determine acute toxicity levels.

While the specific mechanism of action for this compound has not been fully elucidated, it is hypothesized to interact with various enzymatic pathways due to its structural similarity to other bioactive compounds. The presence of the tetrafluorophenyl group may enhance binding affinity to target proteins.

Study 1: Antioxidant Activity

A study investigating the antioxidant properties of related compounds indicated that derivatives of 4-oxobutyric acids exhibit significant free radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related diseases.

Study 2: Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro. This indicates that this compound may possess anti-inflammatory properties worthy of further exploration.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Weight | Human Intestinal Absorption | Blood-Brain Barrier Penetration | Toxicity Level |

|---|---|---|---|---|

| This compound | 248.15 g/mol | High (0.7933) | Moderate (0.7756) | Low |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 193.20 g/mol | Moderate | Low | Moderate |

Q & A

Q. What are the established synthetic routes for 4-(2,3,4,5-Tetrafluorophenyl)-4-oxobutyric acid, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves two key steps:

Oxidation : Conversion of a precursor (e.g., ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-hydroxybutyrate) to the ketone using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Ester Hydrolysis : Acid- or base-catalyzed hydrolysis of the ester group to yield the free carboxylic acid.

Critical conditions include:

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

Q. What are the common derivatives of this compound, and how do structural modifications influence their reactivity?

Answer:

Fluorine’s electronegativity enhances electrophilicity of the ketone, enabling nucleophilic attacks .

Advanced Research Questions

Q. How can researchers mitigate challenges in purifying this compound due to its high polarity and fluorine content?

Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to balance solubility and crystal formation .

- Derivatization : Convert to less polar esters (e.g., ethyl ester) for easier purification, followed by hydrolysis .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated oxobutyric acid derivatives?

Answer:

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity) to reduce variability .

- Substituent mapping : Systematically vary fluorine positions (e.g., 2,3,4,5 vs. 3,5-difluoro analogs) to isolate electronic vs. steric effects .

- Computational modeling : Employ DFT calculations to predict electronic impacts on target binding .

Q. How does the tetrafluorophenyl group influence the compound’s stability under varying pH and temperature conditions?

Answer:

- pH stability : The carboxylic acid group protonates below pH 3, reducing solubility. Fluorine’s electron-withdrawing effect stabilizes the ketone against nucleophilic attack at neutral pH .

- Thermal stability : Decomposition above 150°C occurs via decarboxylation; DSC/TGA analysis is recommended for storage guidelines .

Q. What methodologies optimize the regioselectivity of nucleophilic reactions at the ketone group in fluorinated oxobutyric acids?

Answer:

- Protecting groups : Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) to direct nucleophiles to the ketone .

- Lewis acid catalysis : Use BF₃·Et₂O to activate the ketone for Grignard or hydride reductions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the ketone .

Q. How can researchers validate the electronic effects of fluorine substitution using computational and experimental data?

Answer:

- Hammett constants : Correlate σ values of substituents (e.g., σₚ for fluorine = +0.06) with reaction rates in SNAr or ester hydrolysis .

- X-ray crystallography : Resolve bond length alterations (e.g., C-F vs. C-Cl) to confirm inductive effects .

- Electrochemical analysis : Cyclic voltammetry reveals fluorine’s impact on redox potentials .

Q. What are the limitations of current synthetic methods for scaling up this compound production?

Answer:

- Low yields : Multi-step syntheses (e.g., oxidation + hydrolysis) accumulate inefficiencies. Flow chemistry may improve throughput .

- Toxic byproducts : Chromium-based oxidants require substitution with greener alternatives (e.g., TEMPO/NaClO) .

- Cost of fluorine precursors : 2,3,4,5-Tetrafluorobenzene derivatives are expensive; catalytic fluorination methods are under exploration .

Q. How do structural analogs of this compound inform the design of fluorinated pharmaceuticals?

Answer:

- Bioisosterism : Replace chlorine with fluorine in lead compounds to enhance metabolic stability (e.g., 4-(3-chloro-4-fluorophenyl) analogs ).

- Pharmacophore mapping : Position fluorine to improve target binding (e.g., 4-fluorophenyl ketones in kinase inhibitors ).

- ADME studies : Fluorine reduces CYP450-mediated metabolism, prolonging half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.